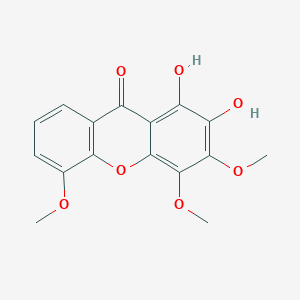
1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications . This particular compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups attached to the xanthone core.
Méthodes De Préparation
The synthesis of 1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one can be achieved through various synthetic routes. One common method involves the condensation of salicylic acid with a phenol derivative under specific reaction conditions . Another approach includes the reaction of aryl aldehydes with phenol derivatives or the use of salicylaldehyde with 1,2-dihaloarenes . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one involves its interaction with molecular targets and pathways within cells. One key pathway is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which is involved in the cellular response to oxidative stress . The compound enhances Nrf2 translocation, leading to the activation of antioxidant and anti-inflammatory responses . This mechanism underlies its potential therapeutic effects in various diseases.
Comparaison Avec Des Composés Similaires
1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one can be compared with other similar compounds within the xanthone family:
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
1,2,3,4-Tetrahydro-9H-xanthen-9-one: This compound has a reduced xanthone core and different substitution patterns
Propriétés
Numéro CAS |
89240-41-5 |
|---|---|
Formule moléculaire |
C16H14O7 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
1,2-dihydroxy-3,4,5-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O7/c1-20-8-6-4-5-7-10(17)9-11(18)12(19)15(21-2)16(22-3)14(9)23-13(7)8/h4-6,18-19H,1-3H3 |
Clé InChI |
YAOIPDMFKSPNGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC3=C(C(=C(C(=C3C2=O)O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)
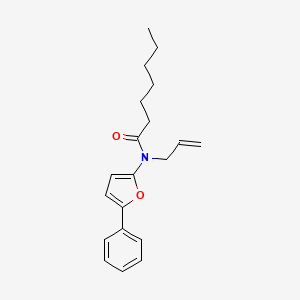

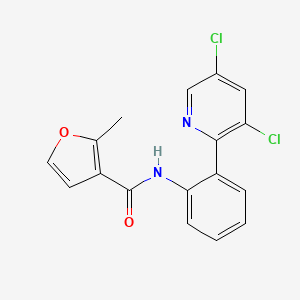
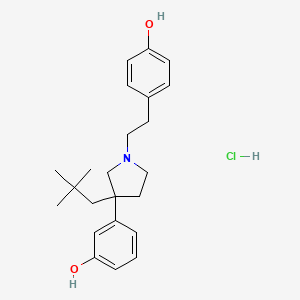
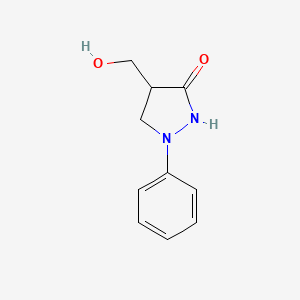
![5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12914427.png)



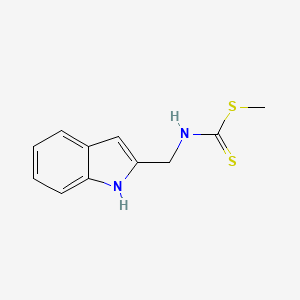
![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
![3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12914462.png)
![3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12914474.png)
